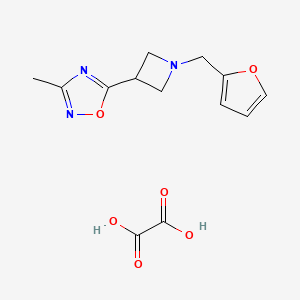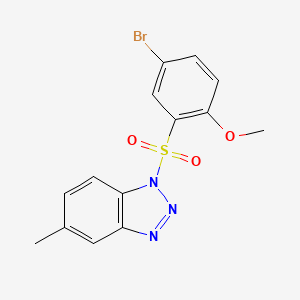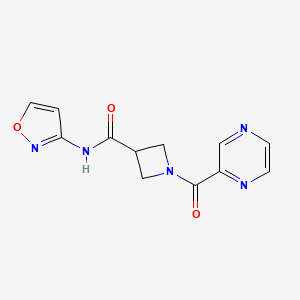
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a furan ring, an azetidine ring, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
The synthesis of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Furan-2-ylmethyl Azetidine: This step involves the reaction of furan-2-carbaldehyde with an appropriate azetidine precursor under specific conditions to form the furan-2-ylmethyl azetidine intermediate.
Cyclization to Form Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This step may involve the use of reagents such as hydrazine derivatives and appropriate catalysts.
Oxalate Formation: Finally, the oxadiazole compound is reacted with oxalic acid or its derivatives to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Hydrolysis: The oxalate salt can be hydrolyzed to release the free oxadiazole compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate can be compared with other similar compounds, such as:
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate: This compound has a pyridine ring instead of a methyl group, which may alter its chemical and biological properties.
Imidazole-containing compounds: These compounds share the heterocyclic nature but have different ring structures and properties.
Benzothiazole derivatives: These compounds also have heterocyclic rings and are studied for their antimicrobial and anticancer activities.
Propriétés
IUPAC Name |
5-[1-(furan-2-ylmethyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.C2H2O4/c1-8-12-11(16-13-8)9-5-14(6-9)7-10-3-2-4-15-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJPDTRDRZWHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3020705.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B3020706.png)
![N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B3020707.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3020708.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3020710.png)


![2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B3020718.png)



![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3020724.png)

